3-(Diethoxymethyl)-1,2,4-oxadiazole

Medicinal Chemistry Drug Design Physicochemical Properties

3-(Diethoxymethyl)-1,2,4-oxadiazole (CAS: 1240605-76-8) is a functionalized heterocyclic building block, featuring a 1,2,4-oxadiazole core substituted at the 3-position with a diethoxymethyl acetal group. This molecular architecture, with a formula of C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol , leverages the 1,2,4-oxadiazole ring as a privileged scaffold in drug discovery due to its role as a metabolically stable bioisostere for esters and amides.

Molecular Formula C7H12N2O3
Molecular Weight 172.184
CAS No. 1240605-76-8
Cat. No. B2969491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethoxymethyl)-1,2,4-oxadiazole
CAS1240605-76-8
Molecular FormulaC7H12N2O3
Molecular Weight172.184
Structural Identifiers
SMILESCCOC(C1=NOC=N1)OCC
InChIInChI=1S/C7H12N2O3/c1-3-10-7(11-4-2)6-8-5-12-9-6/h5,7H,3-4H2,1-2H3
InChIKeyKQYPJGOXJINJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Diethoxymethyl)-1,2,4-oxadiazole (CAS 1240605-76-8) for Medicinal Chemistry and Chemical Biology: Baseline Profile


3-(Diethoxymethyl)-1,2,4-oxadiazole (CAS: 1240605-76-8) is a functionalized heterocyclic building block, featuring a 1,2,4-oxadiazole core substituted at the 3-position with a diethoxymethyl acetal group [1]. This molecular architecture, with a formula of C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol , leverages the 1,2,4-oxadiazole ring as a privileged scaffold in drug discovery due to its role as a metabolically stable bioisostere for esters and amides [1]. The compound's primary utility lies in its dual functionality: the oxadiazole core provides a robust, hydrogen-bond-capable linker [1], while the diethoxymethyl group serves as a protected aldehyde equivalent, enabling selective downstream functionalization and modulation of physicochemical properties .

Why Procurement of 3-(Diethoxymethyl)-1,2,4-oxadiazole (CAS 1240605-76-8) Cannot Be Arbitrarily Substituted


Generic substitution with other 1,2,4-oxadiazole isomers or alternative building blocks is scientifically unjustified due to the profound impact of subtle structural variations on critical molecular properties. A systematic analysis of matched molecular pairs from the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole isomer consistently exhibits an order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart [1]. This intrinsic difference directly influences membrane permeability, metabolic stability, and hERG liability [1]. Furthermore, the specific 3-substitution pattern on the 1,2,4-oxadiazole ring, with its distinct hydrogen-bonding capabilities as a bioisostere for esters and amides [2], dictates target binding and in vivo behavior. Therefore, interchanging this specific 3-(diethoxymethyl) derivative with a 5-substituted analog or a different regioisomer will fundamentally alter the compound's property space, potentially derailing hit-to-lead campaigns or structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 3-(Diethoxymethyl)-1,2,4-oxadiazole (CAS 1240605-76-8)


Regioisomeric Lipophilicity Advantage for Cell Permeability

The 1,2,4-oxadiazole core of 3-(diethoxymethyl)-1,2,4-oxadiazole confers a substantial and quantifiable advantage in lipophilicity compared to its 1,3,4-oxadiazole isomer. This difference is critical for passive membrane permeability and blood-brain barrier penetration [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Hydrolytic Stability via Amide Bioisosterism

As a 1,2,4-oxadiazole, this compound serves as a bioisostere for amide and ester bonds, a replacement known to confer superior hydrolytic and metabolic stability. This contrasts with the labile nature of ester-containing analogs, which are prone to rapid degradation by plasma esterases [1].

Medicinal Chemistry Chemical Biology Drug Metabolism

Strategic Advantage as a Protected Aldehyde Synthon

The diethoxymethyl group at the 3-position provides a unique synthetic handle not present in simple alkyl- or aryl-substituted 1,2,4-oxadiazole analogs. It acts as a masked aldehyde, allowing for selective deprotection to the reactive formyl group, which can then be leveraged for oxime ligation, reductive amination, or other bioconjugation strategies . Analogs like 3-methyl-1,2,4-oxadiazole lack this functionality and are therefore synthetic dead-ends for such transformations .

Synthetic Chemistry Chemical Biology Late-Stage Functionalization

Optimal Research and Industrial Use Cases for 3-(Diethoxymethyl)-1,2,4-oxadiazole (CAS 1240605-76-8)


Scaffold Hopping in CNS Drug Discovery Programs

Use as a privileged scaffold for replacing metabolically labile ester or amide bonds in early-stage CNS drug candidates. The 1,2,4-oxadiazole core provides an order-of-magnitude higher lipophilicity than its 1,3,4-isomer, a property highly desirable for crossing the blood-brain barrier [1]. The diethoxymethyl group further allows for systematic exploration of vector space through late-stage functionalization.

Synthesis of Functionalized Chemical Probes and PROTACs

Employ as a versatile building block for creating targeted chemical probes. The diethoxymethyl group can be deprotected to reveal an aldehyde, which is an ideal handle for bioorthogonal oxime ligation to attach fluorophores (e.g., BODIPY, Cy5) or E3 ligase ligands for PROTAC development . This contrasts with non-functionalized oxadiazoles that require more complex, multi-step derivatization.

Lead Optimization in Anti-infective and Oncology Programs

Incorporate as a core motif during hit-to-lead and lead optimization stages for anti-infective and anticancer targets. The scaffold's documented role as a metabolically stable bioisostere [2] directly addresses common ADME liabilities of ester- and amide-containing hits, potentially improving oral bioavailability and in vivo efficacy. This makes it a rational choice for medicinal chemists seeking to improve the developability profile of their lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Diethoxymethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.